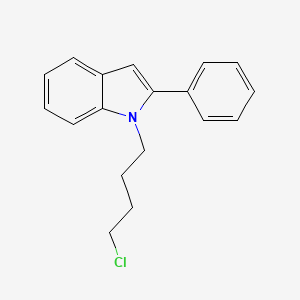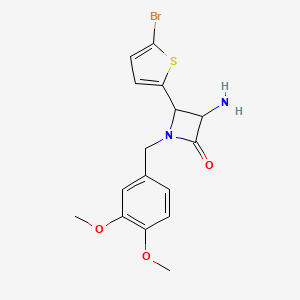
3-Amino-4-(5-bromothiophen-2-yl)-1-(3,4-dimethoxybenzyl)azetidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-4-(5-bromothiophen-2-yl)-1-(3,4-dimethoxybenzyl)azetidin-2-one: is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are cyclic amides. This compound is characterized by the presence of an amino group, a brominated thiophene ring, and a dimethoxybenzyl group attached to the azetidinone core. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(5-bromothiophen-2-yl)-1-(3,4-dimethoxybenzyl)azetidin-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route is as follows:
-
Formation of the Azetidinone Core: : The azetidinone core can be synthesized through a [2+2] cycloaddition reaction between an imine and a ketene. The imine can be prepared by the condensation of an amine with an aldehyde or ketone, while the ketene can be generated in situ from an acid chloride.
-
Introduction of the Brominated Thiophene Ring: : The brominated thiophene ring can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, between a bromothiophene derivative and a boronic acid or ester.
-
Attachment of the Dimethoxybenzyl Group: : The dimethoxybenzyl group can be attached to the azetidinone core through a nucleophilic substitution reaction, where the azetidinone is treated with a suitable electrophile, such as a benzyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the thiophene ring. Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reduction reactions can target the azetidinone ring or the brominated thiophene ring. Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the brominated thiophene ring or the dimethoxybenzyl group. Common reagents include halides, nucleophiles, and electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water, chromium trioxide in sulfuric acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol, hydrogen gas with a palladium catalyst.
Substitution: Sodium iodide in acetone, potassium tert-butoxide in dimethyl sulfoxide, benzyl bromide in tetrahydrofuran.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with amine or alkane groups.
Substitution: Substituted derivatives with various functional groups replacing the bromine or methoxy groups.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biology, the compound may be used as a probe to study biological processes, particularly those involving azetidinone-containing molecules. It can also serve as a starting point for the development of new bioactive compounds.
Medicine
In medicinal chemistry, 3-Amino-4-(5-bromothiophen-2-yl)-1-(3,4-dimethoxybenzyl)azetidin-2-one is of interest due to its potential pharmacological properties. It may be investigated for its activity against various diseases, including cancer, bacterial infections, and inflammatory conditions.
Industry
In industry, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of 3-Amino-4-(5-bromothiophen-2-yl)-1-(3,4-dimethoxybenzyl)azetidin-2-one depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets, such as enzymes, receptors, or nucleic acids. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.
類似化合物との比較
Similar Compounds
- 3-Amino-4-(5-chlorothiophen-2-yl)-1-(3,4-dimethoxybenzyl)azetidin-2-one
- 3-Amino-4-(5-fluorothiophen-2-yl)-1-(3,4-dimethoxybenzyl)azetidin-2-one
- 3-Amino-4-(5-methylthiophen-2-yl)-1-(3,4-dimethoxybenzyl)azetidin-2-one
Uniqueness
The uniqueness of 3-Amino-4-(5-bromothiophen-2-yl)-1-(3,4-dimethoxybenzyl)azetidin-2-one lies in the presence of the brominated thiophene ring, which can impart distinct electronic and steric properties compared to its chlorinated, fluorinated, or methylated analogs. These differences can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various scientific investigations.
特性
分子式 |
C16H17BrN2O3S |
|---|---|
分子量 |
397.3 g/mol |
IUPAC名 |
3-amino-4-(5-bromothiophen-2-yl)-1-[(3,4-dimethoxyphenyl)methyl]azetidin-2-one |
InChI |
InChI=1S/C16H17BrN2O3S/c1-21-10-4-3-9(7-11(10)22-2)8-19-15(14(18)16(19)20)12-5-6-13(17)23-12/h3-7,14-15H,8,18H2,1-2H3 |
InChIキー |
LZJVMQOMDCTPKE-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)CN2C(C(C2=O)N)C3=CC=C(S3)Br)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


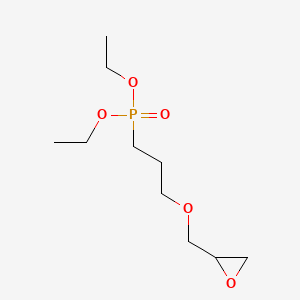
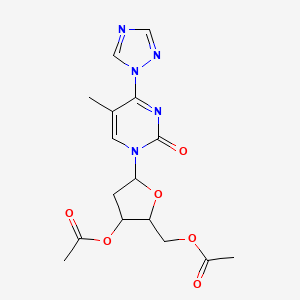





![6-[[17-[5-(carboxymethylamino)-5-oxopentan-2-yl]-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12063855.png)
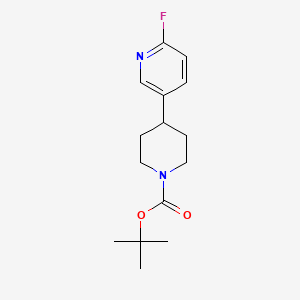

![tert-Butyl 2-[6-chloro-2-(difluoromethyl)-3-pyridyl]acetate](/img/structure/B12063870.png)


